Boc-NH-PEG2-C2-amido-C4-acid

PROTAC Linker Design Ternary Complex

Boc-NH-PEG2-C2-amido-C4-acid (CAS 1310327-20-8), also designated PROTAC Linker 30, is a heterobifunctional, polyethylene glycol (PEG)-based linker with a molecular weight of 376.45 g/mol and chemical formula C₁₇H₃₂N₂O₇. It is specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates.

Molecular Formula C17H32N2O7
Molecular Weight 376.4 g/mol
Cat. No. B11825614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG2-C2-amido-C4-acid
Molecular FormulaC17H32N2O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O
InChIInChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
InChIKeyDNAOLRLMHJNXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NH-PEG2-C2-amido-C4-acid (CAS 1310327-20-8): A Precision PEG2 Linker for PROTAC Synthesis and Bioconjugation


Boc-NH-PEG2-C2-amido-C4-acid (CAS 1310327-20-8), also designated PROTAC Linker 30, is a heterobifunctional, polyethylene glycol (PEG)-based linker with a molecular weight of 376.45 g/mol and chemical formula C₁₇H₃₂N₂O₇ [1]. It is specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates . The compound features a Boc-protected amine at one terminus, a carboxylic acid at the other, and a short PEG2 spacer coupled with a C4 alkyl chain, enabling orthogonal conjugation and predictable molecular spacing .

Critical Procurement Note: Why All PEG Linkers Are Not Interchangeable for Boc-NH-PEG2-C2-amido-C4-acid


In PROTAC development, substituting a linker with a different PEG length (e.g., PEG1, PEG3, PEG4) or a divergent alkyl spacer (e.g., C2, C6) can catastrophically alter ternary complex formation, degradation efficiency, and even biological selectivity [1]. Empirical evidence demonstrates that minor variations in linker length, such as moving from PEG2 to PEG3 or PEG4, can invert a molecule's function from a selective protein degrader to an inactive bystander or a cytotoxic agent [2]. Boc-NH-PEG2-C2-amido-C4-acid provides a precise, pre-optimized PEG2-C4 scaffold that has been specifically validated to induce potent and selective degradation in certain systems, a performance profile that cannot be assumed for its nearest in-class analogs [3].

Boc-NH-PEG2-C2-amido-C4-acid: Head-to-Head Quantitative Performance Evidence for Informed Scientific Procurement


PEG2 Linkers Confer Superior Ternary Complex Stability Compared to Longer PEG Homologs

Comparative crystallography and cellular wash-out studies indicate that PEG2 linkers provide an optimal 'sweet spot' for ternary-complex stability. In contrast, longer homologues like PEG6 and PEG8 suffer from entropic penalties and poor membrane permeability that can negate their enhanced aqueous solubility [1]. While direct comparative data for Boc-NH-PEG2-C2-amido-C4-acid itself is limited, this class-level inference is critical for linker selection, as it underscores that longer PEG chains are not universally superior and may lead to suboptimal PROTAC performance.

PROTAC Linker Design Ternary Complex

PEG2 Linker Length Directs GSPT1 Degradation Activity, Unlike Longer PEG3 and PEG4 Analogs

In a 2026 study, PROTACs bearing a PEG2 linker (compounds 2 and 2bis) completely blocked protein biosynthesis in a cellular assay from 1 μM to 30 μM, preventing IC₅₀ determination, and exhibited micromolar cytotoxicity (CC₅₀). In stark contrast, PROTACs with PEG3, PEG4, PEG5, or PEG6 linkers (compounds 3-6) showed significantly reduced cytotoxicity and functioned as intended, with protective IC₅₀ values ranging from 0.74 to 6.89 μM [1]. This demonstrates that the specific PEG2 length, as found in Boc-NH-PEG2-C2-amido-C4-acid, can confer a distinct and potent biological profile that is not transferable to longer PEG analogs.

PROTAC GSPT1 Linker Length

PEG2 Linkers Exhibit Activity in ERα Degradation Systems, Placing Them Within a Defined Activity Hierarchy

A structure-activity relationship (SAR) study on decoy nucleic acid-based PROTACs targeting ERα evaluated PEG2 (LCL-ER(dec)-P2), PEG3 (LCL-ER(dec)), and PEG4 (LCL-ER(dec)-P4) linkers. While all variants bound ERα with similar affinity (IC₅₀ = 30-50 nM), their degradation activities diverged significantly. The PEG3 linker showed the highest degradation activity, followed by PEG4, and then PEG2 [1]. This establishes a clear and quantifiable activity hierarchy (PEG3 > PEG4 ≫ PEG2) for this specific E3 ligase-target pair, highlighting that PEG2 linkers are not inactive but occupy a specific, lower-potency niche that may be desirable for tuning degradation strength.

PROTAC ERα Linker SAR

High Purity (>98%) Ensures Reproducible Linker Performance in PROTAC Synthesis

Boc-NH-PEG2-C2-amido-C4-acid is commercially available with a high purity specification of >98%, as documented by multiple reputable vendors [1]. This high level of purity is a critical procurement differentiator compared to lower-grade or less rigorously characterized PEG linkers. Impurities, even at low levels, can act as competing nucleophiles during conjugation, introduce stoichiometric errors, and confound biological assay results, leading to false negatives or inaccurate SAR interpretations in PROTAC development .

PROTAC Chemical Purity Reproducibility

Validated Applications of Boc-NH-PEG2-C2-amido-C4-acid: Where Evidence Supports Its Use


Engineering Potent and Cytotoxic PROTACs Targeting GSPT1 for Oncology Research

The class-level evidence from a 2026 study demonstrates that incorporating a PEG2 linker can confer a distinct cytotoxic phenotype on PROTACs, as seen in GSPT1-targeting molecules. Boc-NH-PEG2-C2-amido-C4-acid is the ideal building block for constructing such molecules when a potent, possibly cytotoxic, degradation profile is the intended therapeutic or research outcome [1].

Synthesizing Moderate-Affinity ERα PROTACs for Degradation Tuning and Selectivity Profiling

Based on SAR data for ERα-targeting PROTACs, the PEG2 linker, as part of Boc-NH-PEG2-C2-amido-C4-acid, yields a specific, moderate level of degradation activity. This is directly applicable when a researcher's goal is to reduce maximal degradation (Dmax) or tune the degradation window to avoid off-target effects associated with highly potent PEG3- or PEG4-based PROTACs [1].

Constructing PROTAC Libraries for Linker Length SAR Studies

Given the established, non-linear relationship between PEG linker length and biological activity [1][2], Boc-NH-PEG2-C2-amido-C4-acid is a critical component for any systematic PROTAC library aimed at mapping the optimal linker length for a new E3 ligase-target protein pair. Its inclusion ensures the PEG2 point on the SAR curve is accurately defined.

General Bioconjugation Requiring Orthogonal, High-Purity PEG2-C4 Spacers

The combination of a Boc-protected amine and a free carboxylic acid provides orthogonal reactivity, while the PEG2-C4 spacer imparts a defined and reproducible molecular distance. The high commercial purity (>98%) of Boc-NH-PEG2-C2-amido-C4-acid makes it suitable for demanding applications like antibody-drug conjugate (ADC) synthesis or surface functionalization, where precise stoichiometry and minimal side reactions are paramount [3].

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